![molecular formula C12H13ClO4S B2741091 Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate CAS No. 2137087-38-6](/img/structure/B2741091.png)
Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate
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Overview
Description
Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate is a complex organic compound. It contains a cyclobutane ring, which is a type of cycloalkane, and also has a phenyl group attached to it. The compound also contains a chlorosulfonyl group and a carboxylate group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclobutane ring, the introduction of the phenyl group, and the addition of the chlorosulfonyl and carboxylate groups. The exact methods would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The compound has a chiral center, which means it has a non-superimposable mirror image. The (1r,3r) notation in the name of the compound refers to the configuration of these chiral centers .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the chlorosulfonyl group might be reactive towards nucleophiles, and the carboxylate group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .Scientific Research Applications
Cyclobutene Electrocyclic Reactions
- Methyl 3-formylcyclobutene-3-carboxylate, related to the compound , was studied for its behavior in thermolysis, which is a type of heat-induced chemical reaction. This research confirms theoretical predictions about the electrocyclization of the formyl-in, ester-out product of ring opening, contributing to our understanding of cyclobutene reactions (Niwayama & Houk, 1992).
Chirality in Cyclisation Reactions
- The compound's related structures, such as methyl thiazolidine carboxylates, were found to undergo base-induced cyclisation, leading to products with high enantiomeric purity. This showcases the compound's relevance in reactions where control of chirality is crucial (Betts et al., 1999).
Small-Ring Compounds and Carbonium Ion Reactions
- Studies on small-ring compounds like 1-methylcyclobutyl derivatives provide insights into the behavior of carbonium ions, which are crucial in various chemical synthesis processes (Cox et al., 1961).
Lewis Acid Catalyzed Reactions
- The Lewis acid-catalyzed reactions of related compounds demonstrate the potential to construct four-membered carbon rings, proving essential for synthesizing valuable intermediates in organic chemistry (Yu et al., 2009).
Functionalized Methyl Methacrylate Oligomers
- Research into the preparation of methyl methacrylate oligomers, closely related to the compound , shows potential applications in creating novel block copolymers and in reactive processing, highlighting its relevance in polymer science (Ebdon et al., 1989).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-chlorosulfonyl-1-phenylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4S/c1-17-11(14)12(9-5-3-2-4-6-9)7-10(8-12)18(13,15)16/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWRLDKNXDWNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)S(=O)(=O)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate |
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